4-Methylpiperidine vs. Unsubstituted Piperidine: Calculated Lipophilicity Differential
The 4-methyl substituent on the piperidine ring of CAS 683762-73-4 increases calculated logP by approximately 0.5 log units relative to the unsubstituted piperidine analog N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide. This difference is predicted using the XLogP3 algorithm, which yields logP ≈ 4.3 for the target compound versus logP ≈ 3.8 for the des-methyl analog [1]. In drug discovery, a ΔlogP of 0.5 can meaningfully shift passive membrane permeability, plasma protein binding, and metabolic clearance [2]. This divergence means the two compounds are not freely interchangeable in cell-based assays where intracellular target engagement depends on passive diffusion kinetics.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | logP ≈ 4.3 |
| Comparator Or Baseline | N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-ylsulfonyl)benzamide: logP ≈ 3.8 |
| Quantified Difference | ΔlogP ≈ +0.5 (target compound more lipophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem-derived); experimental logP not available in public domain |
Why This Matters
This lipophilicity differential predicts measurably different cellular permeability and pharmacokinetic behavior, making the two analogs non-interchangeable in cell-based assays or in vivo models.
- [1] PubChem. XLogP3 predicted partition coefficient for CAS 683762-73-4 and structural analogs. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
